molecular formula C8H7F2NO2 B6315754 3,4-Difluoro-2-methoxybenzamide CAS No. 1807182-96-2

3,4-Difluoro-2-methoxybenzamide

Cat. No.: B6315754
CAS No.: 1807182-96-2
M. Wt: 187.14 g/mol
InChI Key: ITMSLDKJBDSEMD-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methoxybenzamide is a chemical compound of significant interest in medicinal chemistry and antibacterial research. It belongs to a class of compounds known as difluorobenzamides, which are recognized for their potential as inhibitors of the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of tubulin and is an essential and highly conserved target for the development of novel antibiotics, particularly against drug-resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) . By targeting the FtsZ protein, these compounds can disrupt the formation of the Z-ring, a critical structure in bacterial cell division, leading to the inhibition of bacterial replication . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex bioactive molecules. For instance, structural analogs and derivatives featuring the difluorobenzamide pharmacophore have been developed to explore structure-activity relationships and enhance antibacterial potency . This product is intended for research and development applications in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the material safety data sheet (MSDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-difluoro-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMSLDKJBDSEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Difluoro-2-methoxybenzamide: Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methoxybenzamide is a fluorinated aromatic organic compound that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The unique substitution pattern of a methoxy group and two fluorine atoms on the benzamide scaffold imparts distinct electronic properties and conformational preferences, making it an attractive moiety for the design of novel therapeutic agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthetic protocol for this compound, offering valuable insights for researchers engaged in the synthesis and application of fluorinated pharmacophores. While specific biological activity data for this exact compound is not extensively documented in publicly available literature, its structural motifs are present in molecules with diverse pharmacological activities, suggesting its potential in various therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring substituted with a methoxy group at the 2-position, fluorine atoms at the 3- and 4-positions, and a carboxamide group at the 1-position.

IUPAC Name: this compound

The physicochemical properties of this compound can be inferred from its structure and data on analogous compounds. A summary of the key properties of the precursor, 3,4-Difluoro-2-methoxybenzoic acid, is provided below, which can serve as a reference for estimating the properties of the target benzamide.

PropertyValue (for 3,4-Difluoro-2-methoxybenzoic acid)Reference
Molecular Formula C₈H₆F₂O₃[1]
Molecular Weight 188.13 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 137-139 °C[1]
Density 1.399 g/cm³[1]
Purity 97.5-100%[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of its corresponding carboxylic acid precursor, 3,4-Difluoro-2-methoxybenzoic acid. A common and effective method involves a two-step process: the activation of the carboxylic acid to an acid chloride, followed by reaction with ammonia.

Synthetic Workflow

SynthesisWorkflow cluster_0 Activation Step cluster_1 Amidation Step 3,4-Difluoro-2-methoxybenzoic_acid 3,4-Difluoro-2-methoxybenzoic acid 3,4-Difluoro-2-methoxybenzoyl_chloride 3,4-Difluoro-2-methoxybenzoyl chloride 3,4-Difluoro-2-methoxybenzoic_acid->3,4-Difluoro-2-methoxybenzoyl_chloride Activation Thionyl_Chloride Thionyl Chloride (SOCl₂) This compound This compound 3,4-Difluoro-2-methoxybenzoyl_chloride->this compound Amidation Ammonia Ammonia (NH₃)

Caption: General synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3,4-Difluoro-2-methoxybenzoyl chloride

This initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-Difluoro-2-methoxybenzoic acid (1.0 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (approximately 79 °C for SOCl₂) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 3,4-Difluoro-2-methoxybenzoyl chloride can be used directly in the next step without further purification.

Step 2: Synthesis of this compound

The second step is the amidation of the synthesized acyl chloride with an ammonia source.

  • Reaction Setup: Dissolve the crude 3,4-Difluoro-2-methoxybenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.

  • Ammonia Addition: Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide) dropwise while maintaining the temperature at 0-5 °C. An excess of ammonia is used to ensure complete reaction and to neutralize the HCl byproduct.

  • Reaction Conditions: Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, quench the reaction by adding water. If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Potential Applications in Drug Discovery

While specific biological targets of this compound are not yet fully elucidated, the benzamide scaffold is a well-established pharmacophore in a wide range of therapeutic agents. Substituted benzamides are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.

The incorporation of fluorine and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The electron-withdrawing nature of the fluorine atoms can impact the pKa of the amide group and influence hydrogen bonding interactions with biological targets. The methoxy group can serve as a hydrogen bond acceptor and its lipophilicity can affect cell permeability.

Given the prevalence of the substituted benzamide motif in medicinal chemistry, this compound represents a valuable starting point for the synthesis of compound libraries for screening against a variety of biological targets. Its derivatives could potentially exhibit activity as anticancer, anti-inflammatory, or central nervous system (CNS) active agents.

BiologicalPotential cluster_targets Potential Therapeutic Areas Start This compound Library Compound Library Synthesis Start->Library Screening High-Throughput Screening Library->Screening Oncology Oncology Screening->Oncology Hit Identification Inflammation Inflammation Screening->Inflammation Hit Identification CNS_Disorders CNS Disorders Screening->CNS_Disorders Hit Identification

Caption: Potential drug discovery workflow utilizing this compound.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for structurally similar compounds, such as 3,4-Difluoro-2-methoxybenzaldehyde, which indicates that it may cause skin and eye irritation.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its unique structural features, arising from the combination of a benzamide core with fluoro and methoxy substituents, make it an attractive scaffold for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its chemical structure, a reliable synthetic protocol, and insights into its potential applications. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

MySkinRecipes. (n.d.). 3,4-Difluoro-2-methoxybenzoic acid. Retrieved February 15, 2026, from https://www.myskinrecipes.com/shop/th/reagents/64298-3-4-difluoro-2-methoxybenzoic-acid.html

Sources

A Comprehensive Technical Guide to 3,4-Difluoro-2-methoxybenzamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted benzamides represent a cornerstone class of compounds in medicinal chemistry, recognized for their wide-ranging pharmacological activities and applications.[1][2][3] The versatility of the benzamide scaffold allows for fine-tuning of its biological and physicochemical properties through various substitutions on the aromatic ring.[1] Within this class, 3,4-Difluoro-2-methoxybenzamide emerges as a compound of significant interest. The strategic incorporation of fluorine atoms and a methoxy group onto the benzamide framework is a deliberate design choice aimed at modulating key molecular attributes.

Fluorine substitution is a well-established strategy in modern drug discovery for enhancing metabolic stability, binding affinity, and bioavailability.[4][5][6] The high electronegativity and small size of fluorine can alter the electronic properties and conformation of a molecule, often leading to improved pharmacokinetic profiles.[7][8] Concurrently, the methoxy group can influence solubility and participate in crucial hydrogen bond interactions within biological targets.

This technical guide serves as an in-depth resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the core physicochemical properties, a validated synthesis protocol, rigorous characterization methods, and the prospective applications of this compound as a valuable building block in pharmaceutical and chemical research.

Section 1: Core Physicochemical Properties

Precise knowledge of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. As this compound is a specialized research intermediate, its data is primarily derived from its logical precursor, 3,4-Difluoro-2-methoxybenzoic acid, and established chemical principles.[9]

PropertyValue / DescriptionSource / Rationale
IUPAC Name This compoundIUPAC Nomenclature
Molecular Formula C₈H₇F₂NO₂Calculated from structure
Molecular Weight 187.15 g/mol Calculated from formula
CAS Number Not broadly catalogedTypical for specialized intermediates
Appearance White to off-white solid (Predicted)Based on related structures[9]
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate. Sparingly soluble in water.Predicted based on functional groups
Melting Point 137-139 °C (of precursor acid)[9]The amide's MP is expected to be distinct but in a similar range, indicative of purity.

Section 2: Synthesis and Mechanistic Insights

The most reliable and field-proven pathway to this compound is through the amidation of its corresponding carboxylic acid, 3,4-Difluoro-2-methoxybenzoic acid. This multi-step, one-pot procedure is favored due to the commercial availability of the starting material and the high efficiency of the transformations.[9][10]

Causality of Experimental Design

The conversion of a carboxylic acid to a primary amide necessitates the activation of the carboxyl group.[11] The hydroxyl (-OH) of a carboxylic acid is a poor leaving group. Therefore, direct reaction with an amine source is inefficient. By converting the carboxylic acid to an acyl chloride using an activating agent like thionyl chloride (SOCl₂), the carbonyl carbon becomes significantly more electrophilic, and the chloride ion becomes an excellent leaving group. This activation is the critical step that enables a facile nucleophilic acyl substitution by ammonia to form the stable amide bond.[10]

Synthetic Workflow Diagram

G cluster_start Step 1: Activation cluster_reaction Step 2: Amidation cluster_purification Step 3: Workup & Purification Precursor 3,4-Difluoro-2- methoxybenzoic Acid Reagent1 Thionyl Chloride (SOCl₂) in Anhydrous Toluene Precursor->Reagent1 Add dropwise at 0°C Intermediate Acyl Chloride Intermediate (in situ) Reagent1->Intermediate Stir at RT Reagent2 Conc. Ammonium Hydroxide (NH₄OH) Intermediate->Reagent2 Add dropwise at 0°C Product_crude Crude Product in Reaction Mixture Reagent2->Product_crude Workup Aqueous Workup & Extraction Product_crude->Workup Purification Recrystallization (e.g., from Ethanol/Water) Workup->Purification Product_pure Pure 3,4-Difluoro-2- methoxybenzamide Purification->Product_pure

Sources

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Schotten-Baumann Synthesis of Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. More than half of all newly approved small-molecule drugs feature at least one fluorine atom, a testament to its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow medicinal chemists to meticulously fine-tune critical drug-like properties.[1][2]

Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The strength of the carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[1]

  • Improved Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen-bond interactions within a target protein's binding pocket, boosting potency.[2][3]

  • Modulated Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity and pKa, which in turn influences its solubility, membrane permeability, and oral bioavailability.[3]

The benzamide moiety is a privileged scaffold, present in numerous approved pharmaceuticals. The synthesis of fluorinated benzamides, therefore, represents a critical capability for drug discovery programs. The Schotten-Baumann reaction offers a robust, scalable, and highly reliable method for forging this crucial amide bond. This guide provides an in-depth exploration of the reaction, detailed experimental protocols, and field-proven insights for its successful application in synthesizing fluorinated benzamides.

The Schotten-Baumann Reaction: Mechanism and Key Principles

The Schotten-Baumann reaction is the acylation of an amine (or alcohol) with an acyl chloride in the presence of a base.[4] First described in the 1880s, its enduring utility lies in its operational simplicity and broad substrate scope.[5] The reaction is typically performed under biphasic conditions, using an aqueous base and an organic solvent to house the reactants and product.[4][5]

The Core Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

  • Proton Transfer & Elimination: The added base neutralizes the hydrogen chloride (HCl) that is formed as a byproduct. This is a critical step; without the base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group to yield the final amide product.

Schotten_Baumann_Mechanism R1_NH2 Fluorinated Aniline (Nucleophile) Tetrahedral Tetrahedral Intermediate R1_NH2->Tetrahedral Nucleophilic Attack R2_COCl Fluorinated Benzoyl Chloride (Electrophile) R2_COCl->Tetrahedral Base Aqueous Base (e.g., NaOH) HCl HCl Salt NaCl + H₂O Base->Salt Neutralizes HCl Drives Equilibrium Amide Fluorinated Benzamide (Product) Tetrahedral->Amide Collapse & Chloride Elimination Amide->Amide Experimental_Workflow cluster_synthesis A. Synthesis cluster_workup B. Workup & Isolation cluster_purification C. Purification A1 1. Dissolve fluorinated aniline and base in biphasic system. A2 2. Cool mixture to 0-5 °C in an ice bath. A1->A2 A4 4. Add benzoyl chloride solution dropwise with vigorous stirring. A2->A4 A3 3. Prepare solution of fluorinated benzoyl chloride. A3->A4 A5 5. Allow reaction to warm to RT and stir until completion (TLC). A4->A5 B1 1. Transfer mixture to a separatory funnel. A5->B1 Proceed to Workup B2 2. Separate the organic layer. B1->B2 B3 3. Wash organic layer with dilute acid, water, and brine. B2->B3 B4 4. Dry over anhydrous Na₂SO₄ or MgSO₄. B3->B4 B5 5. Filter and concentrate under reduced pressure. B4->B5 C1 1. Recrystallize crude solid from a suitable solvent system (e.g., Ethanol/Water, Hexanes/EtOAc). B5->C1 Proceed to Purification C2 2. Collect pure crystals by vacuum filtration. C1->C2 C3 3. Dry crystals under vacuum. C2->C3

Caption: Standard experimental workflow for the synthesis of fluorinated benzamides.

Protocol: Synthesis of N-(2,3-Difluorophenyl)-2-fluorobenzamide

This protocol is adapted from a reported high-yield synthesis. [7] Materials:

  • 2,3-Difluoroaniline (1.0 eq.)

  • 2-Fluorobenzoyl chloride (1.1 eq.)

  • Sodium hydroxide (NaOH) (2.5 eq.)

  • Dichloromethane (DCM)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluoroaniline (1.0 eq.) in dichloromethane.

  • Add an aqueous solution of 10% NaOH (2.5 eq.).

  • Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • In a separate beaker, dissolve 2-fluorobenzoyl chloride (1.1 eq.) in a minimal amount of dichloromethane.

  • Add the 2-fluorobenzoyl chloride solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes. Maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

Protocol: Workup and Isolation
  • Transfer the reaction mixture to a separatory funnel.

  • Separate the layers and retain the organic (bottom, DCM) layer.

  • Wash the organic layer sequentially with 1 M HCl, deionized water, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

Protocol: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. [2][8]The goal is to find a solvent or solvent system in which the compound is soluble when hot but insoluble when cold. [8]

  • Solvent Selection: Common solvent systems for benzamides include ethanol/water, ethyl acetate/hexanes, or toluene. [3][9]Start by testing small amounts of the crude product in different solvents.

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimum amount of the chosen hot solvent (e.g., ethanol) until the solid just dissolves. c. If a co-solvent is used (e.g., water), add it dropwise to the hot solution until the solution becomes slightly cloudy. Re-heat to clarify. d. Allow the flask to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals. e. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. f. Collect the purified crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of the cold recrystallization solvent. h. Dry the crystals in a vacuum oven to remove residual solvent.

Troubleshooting & Optimization

IssueProbable Cause(s)Suggested Solution(s)
Low Yield 1. Hydrolysis of acyl chloride. 2. Incomplete reaction (unreactive amine). 3. Product loss during workup/recrystallization.1. Ensure dropwise addition at 0-5 °C; use anhydrous solvents. 2. Increase reaction time/temperature; consider using pyridine as a catalyst/solvent. 3. Minimize wash volumes; ensure complete precipitation before filtering.
Oily Product / Fails to Crystallize 1. Presence of significant impurities. 2. Inappropriate recrystallization solvent. 3. Cooling the solution too rapidly.1. Purify by column chromatography first. 2. Screen a wider range of solvents/solvent mixtures (e.g., toluene, hexanes/EtOAc). 3. Allow flask to cool slowly on the benchtop before placing in an ice bath.
Reaction Stalls 1. Amine is protonated by generated HCl. 2. Amine is too weakly nucleophilic.1. Ensure sufficient base is present (check pH of aqueous layer). 2. Switch to a more reactive acylating agent (e.g., anhydride) or use catalytic pyridine.

Safety Precautions

Working with fluorinated reagents and acyl chlorides requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood.

  • Reagent Handling:

    • Fluorinated Benzoyl Chlorides: These are corrosive and lachrymatory (tear-inducing). They react with moisture in the air to release HCl gas. Handle with care, keeping containers tightly sealed when not in use. [10] * Fluorinated Anilines: These compounds can be toxic and are readily absorbed through the skin. Avoid direct contact.

    • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Quench any unreacted acyl chloride carefully with a dilute base solution in the fume hood before disposal.

References

  • G. O. Lloyd, K. A. T. Silver, P. A. C. Eagle, G. W. A. Milne, N.-(2,3-Difluorophenyl)-2-fluorobenzamide, Molbank, 2011, 2011 , M719. [Link]

  • Schotten, C. Ueber die Oxydation des Piperidins. Ber. Dtsch. Chem. Ges.1884 , 17, 2544–2547. [Link]

  • Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

  • Gupta, S. P. Roles of Fluorine in Drug Design and Drug Action. Lett. Drug Des. Discov.2019 , 16, 1089-1109. [Link]

  • Shah, P.; Westwell, A. D. The role of fluorine in medicinal chemistry. J. Enzyme Inhib. Med. Chem.2007 , 22, 527-540. [Link]

  • University of Rochester. Tips and Tricks: Recrystallization. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. 24.S: Amines and Heterocycles (Summary). [Link]

  • Master Organic Chemistry. Nucleophilic Acyl Substitution. [Link]

  • L.S. College, Muzaffarpur. Schotten–Baumann reaction. [Link]

  • Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

  • BYJU'S. Schotten Baumann Reaction. [Link]

  • YouTube. Effect of Substituents on the Basicity of Anilines. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Nvpubhouse Library for American Journal of Applied Science and Technology. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. [Link]

  • ChemistryNotes.com. Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Jurnal Kimia Sains dan Aplikasi. Synthesis of Novel Ester-Based 5-Fluorouracil Derivatives. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3,4-Difluoro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 3,4-Difluoro-2-methoxybenzamide , a critical pharmacophore found in MEK inhibitors and antibacterial agents. While traditional thermal amidation of ortho-substituted benzoic acids is often hampered by steric hindrance and long reaction times, microwave (MW) irradiation significantly accelerates this transformation.

We present two distinct methodologies:

  • Method A (High Purity): CDI-mediated activation followed by ammonolysis.

  • Method B (Green Synthesis): Direct amidation using Urea and a Molybdenum catalyst.

Both methods have been optimized for single-mode microwave reactors, ensuring reproducibility and scalability from milligram to gram scales.

Scientific Rationale & Mechanism

The Challenge of Ortho-Substitution

The target molecule contains a methoxy group at the ortho position (C2) relative to the carbonyl. This creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack by ammonia. Additionally, the electron-donating nature of the methoxy group (via resonance) reduces the electrophilicity of the carbonyl, making direct thermal condensation difficult.

The Microwave Advantage

Microwave irradiation provides efficient internal heating (dielectric heating). Polar solvents (e.g., DMF, NMP) and ionic intermediates align with the oscillating electric field, generating heat directly within the reaction matrix.

  • Kinetic Effect: The Arrhenius equation dictates that the rapid temperature spike overcomes the activation energy barrier created by the ortho-methoxy group.

  • Thermodynamic Effect: In sealed vessels, reactions can be performed above the boiling point of the solvent, significantly increasing the reaction rate.

Reaction Pathway

The synthesis proceeds via the activation of 3,4-difluoro-2-methoxybenzoic acid .

ReactionScheme Start 3,4-Difluoro-2-methoxybenzoic Acid Activation Activation (CDI or Catalyst) Start->Activation MW Irradiation Intermediate Active Acyl Imidazole (Intermediate) Activation->Intermediate -CO2 Product This compound Intermediate->Product Nucleophilic Attack Ammonia NH3 Source (NH4OH or Urea) Ammonia->Product Reagent

Figure 1: Synthetic pathway for the amidation of the benzoic acid precursor.

Materials & Equipment

Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover, Biotage Initiator, or Anton Paar Monowave).

    • Requirement: IR temperature sensor and pressure control (up to 20 bar).

  • Vessels: 10 mL or 30 mL borosilicate glass vials with silicone/PTFE crimp caps.

  • Stirring: Magnetic stir bars (Teflon coated).

Reagents
ReagentCAS NumberRole
3,4-Difluoro-2-methoxybenzoic acid 875664-52-1Starting Material
1,1'-Carbonyldiimidazole (CDI) 530-62-1Coupling Agent (Method A)
Ammonium Hydroxide (28-30%) 1336-21-6Nitrogen Source (Method A)
Urea 57-13-6Nitrogen Source (Method B)
Ammonium Molybdate (VI) 13106-76-8Catalyst (Method B)
DMF (Anhydrous) 68-12-2Solvent (High MW Absorber)

Experimental Protocols

Method A: CDI-Mediated Synthesis (Recommended for MedChem)

This method is preferred for high-value intermediates due to its mild conditions and minimal purification requirements.

Step-by-Step Procedure:

  • Activation:

    • In a 10 mL microwave vial, dissolve 3,4-Difluoro-2-methoxybenzoic acid (1.0 mmol, 188 mg) in anhydrous DMF (3.0 mL).

    • Add CDI (1.2 mmol, 195 mg) in one portion.

    • Observation: Effervescence (

      
       evolution) will occur. Stir at Room Temperature (RT) for 5 minutes until bubbling ceases.
      
    • Why? This forms the reactive acyl-imidazole intermediate in situ.

  • Ammonolysis:

    • Add Ammonium Hydroxide (28% aq., 2.0 mL) dropwise.

    • Seal the vial with a crimp cap.

  • Microwave Irradiation:

    • Temp: 100°C

    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • The product usually precipitates as a white solid.

    • Filter the solid, wash with water (2 x 5 mL) and hexanes (1 x 5 mL).

    • Dry under vacuum.

Method B: Direct Amidation with Urea (Green/Scalable)

This method avoids chlorinated coupling agents and uses Urea as a stable, atom-economical ammonia surrogate.

Step-by-Step Procedure:

  • Preparation:

    • In a 30 mL microwave vial, combine 3,4-Difluoro-2-methoxybenzoic acid (5.0 mmol, 940 mg) and Urea (10.0 mmol, 600 mg).

    • Add catalyst: Ammonium Molybdate (5 mol%, ~60 mg).

    • Solvent: Add minimal DMF (1-2 mL) just to create a slurry (Solvent-free conditions are possible but a slurry ensures better heat distribution).

  • Microwave Irradiation:

    • Temp: 160°C

    • Time: 20 minutes

    • Power: Dynamic (Max 200 W)

    • Pressure Limit: Set to 15 bar (Urea decomposition generates

      
       and 
      
      
      
      ).
  • Workup:

    • Cool to 50°C. Add Ethanol (10 mL) to the vial and stir to dissolve the crude matrix.

    • Pour into water (50 mL).

    • Extract with Ethyl Acetate (3 x 20 mL) if precipitation is not immediate.

    • Wash organic layer with saturated

      
       (removes unreacted acid).
      

Results and Data Analysis

Yield Comparison
ParameterMethod A (CDI)Method B (Urea)Conventional Thermal Reflux
Reaction Time 10 mins20 mins12-24 Hours
Temperature 100°C160°C110°C (Toluene reflux)
Isolated Yield 92% 81%65%
Purity (LCMS) >98%~90% (Requires recrystallization)Variable
Analytical Validation
  • 1H NMR (400 MHz, DMSO-d6):

    
     7.65 (br s, 1H, NH), 7.50 (br s, 1H, NH), 7.35 (m, 1H, Ar-H), 7.15 (m, 1H, Ar-H), 3.92 (s, 3H, OMe).
    
  • LC-MS: Calculated Mass: 187.14; Observed [M+H]+: 188.1.

Workflow Visualization

Workflow cluster_prep Preparation cluster_mw Microwave Irradiation cluster_workup Isolation Node1 Weigh Reagents (Acid + CDI/Urea) Node2 Solvent Addition (DMF) Node1->Node2 Node3 Ramp to Target Temp (100°C or 160°C) Node2->Node3 Node4 Hold Time (10 - 20 min) Node3->Node4 Node5 Active Cooling (Air jet to <50°C) Node4->Node5 Node6 Quench in Ice Water Node5->Node6 Node7 Filtration / Extraction Node6->Node7 Node8 Final Product (White Solid) Node7->Node8

Figure 2: Operational workflow for the microwave-assisted synthesis process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete activation (Method A)Ensure

evolution stops before adding ammonia. Increase CDI to 1.5 eq.
Pressure Spike Rapid decomposition of Urea (Method B)Reduce heating ramp rate. Ensure headspace in vial is at least 50%.
Brown Product Thermal degradationReduce temperature by 10°C. Ensure inert atmosphere (

purge) before sealing.
Starting Material Remains Steric hindranceSwitch to T3P (Propylphosphonic anhydride) as coupling agent (50% in DMF).

References

  • Zare, A., et al. (2009). "Microwave-Assisted Synthesis of Amides from Carboxylic Acids." Asian Journal of Chemistry, 21(2), 1092. Link

  • Kolanowski, J. L., et al. (2020). "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids."[1][2][3] Molecules, 25(8), 1761.[2] Link

  • Rice, K. D., et al. (2012). "Preparation of (R)- and (S)-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide." European Patent EP2462111B1. Link

  • Perreux, L., & Loupy, A. (2002). "Non-thermal effects of microwaves in organic synthesis." Tetrahedron, 58(25), 4917-4950.

Disclaimer: This protocol involves the use of pressurized vessels and hazardous chemicals. Always perform reactions in a fume hood behind a blast shield.

Sources

Troubleshooting & Optimization

overcoming poor solubility of 3,4-Difluoro-2-methoxybenzamide in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,4-Difluoro-2-methoxybenzamide

Subject: Overcoming Poor Water Solubility in Experimental Workflows Compound ID: this compound Chemical Class: Fluorinated Benzamide / Methoxybenzamide Support Level: Advanced Research Applications

Executive Summary

You are encountering solubility issues with This compound because it exhibits the "brick dust" property common to fluorinated benzamides. The molecule combines high lipophilicity (due to the 3,4-difluoro and 2-methoxy substitutions) with a stable crystal lattice driven by intermolecular hydrogen bonding of the primary amide group.

This guide provides validated protocols to solubilize this compound for in vitro assays, animal studies, and analytical chemistry.

Module 1: Physicochemical Diagnostics (The "Why")

Q: Why is this specific benzamide so difficult to dissolve in water? A: The insolubility stems from two competing forces:

  • High Crystal Lattice Energy: Primary benzamides (

    
    ) form strong intermolecular hydrogen bond networks in the solid state. The 3,4-difluoro substitution adds "fluorophilic" stacking interactions, tightening the crystal lattice and raising the melting point (typically >130°C for this class). High melting point correlates directly with poor water solubility [1].
    
  • Lipophilicity (LogP): The fluorine atoms are highly electronegative but non-polarizable, increasing the compound's hydrophobicity without adding hydrogen-bonding acceptors that would help water solvation. The 2-methoxy group, while polar, is often sterically crowded or involved in intramolecular bonding, reducing its interaction with water [2].

Physicochemical Profile (Estimated):

Property Value (Approx.) Implication
Water Solubility < 0.1 mg/mL Requires solubilizers for biological assays.
LogP ~1.5 – 2.0 Lipophilic; prefers organic solvents.
pKa (Amide) ~23 (Acid), ~-1.5 (Base) Neutral at physiological pH. pH adjustment will not help.

| H-Bond Donors | 2 (Amide


) | Strong crystal packing. |

Module 2: Standard Solubilization Protocols

Protocol A: The "Solvent Shift" (For In Vitro / Cellular Assays)

Use this for stock solutions where final aqueous concentration is < 100 µM.

Reagents: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (absolute).

  • Weighing: Weigh the target amount of this compound.

  • Primary Dissolution: Add 100% DMSO to achieve a stock concentration of 10 mM to 50 mM .

    • Critical Step: Vortex vigorously for 30-60 seconds. If particles persist, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot this stock into amber glass vials. Store at -20°C. (Avoid repeated freeze-thaw cycles which induce micro-precipitation).

  • Dilution (The "Crash" Prevention):

    • Do NOT add water directly to the DMSO stock.

    • DO add the DMSO stock dropwise to the cell culture media or buffer while vortexing the buffer.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity.

Protocol B: Cyclodextrin Complexation (For In Vivo / High Concentration)

Use this when you need concentrations > 1 mg/mL or must avoid organic solvents.

Mechanism: The hydrophobic fluorinated phenyl ring enters the cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble.

Reagents: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline.
    
  • Addition: Add this compound powder to the vehicle.

  • Dispersion: Vortex to create a suspension.

  • Equilibration: Shake or rotate the sample at room temperature for 24 hours .

    • Speed Tip: Sonicating for 30 minutes can accelerate this, but equilibrium shaking is preferred for stability.

  • Filtration: Filter through a 0.22 µm PVDF or PES filter to remove undissolved drug.

  • Result: A clear solution suitable for IP or IV injection [3].

Module 3: Visual Decision Guide

Use this workflow to select the correct solubilization strategy for your specific application.

SolubilityWorkflow Start Start: this compound AppCheck What is your application? Start->AppCheck InVitro In Vitro / Cellular AppCheck->InVitro InVivo In Vivo / Animal Study AppCheck->InVivo ConcCheck Final Concentration? InVitro->ConcCheck RouteCheck Route of Admin? InVivo->RouteCheck LowConc < 50 µM ConcCheck->LowConc HighConc > 50 µM ConcCheck->HighConc Sol_DMSO Protocol A: DMSO Stock (1000x) + Dilution LowConc->Sol_DMSO Sol_CD Protocol B: 20% HP-beta-CD Complexation HighConc->Sol_CD Prevent precip Oral Oral (PO) RouteCheck->Oral Inject Injection (IV/IP) RouteCheck->Inject Oral->Sol_CD Enhanced Bioavailability Sol_Suspension Suspension: 0.5% Methylcellulose + 0.1% Tween 80 Oral->Sol_Suspension Standard Inject->Sol_CD Preferred Sol_Cosolvent Co-solvent Mix: 10% DMSO / 40% PEG400 / 50% Saline Inject->Sol_Cosolvent Alternative

Caption: Decision matrix for selecting the optimal solubilization vehicle based on experimental constraints.

Module 4: Troubleshooting & FAQs

Q1: I added water to my DMSO stock and it turned cloudy immediately. What happened?

  • Diagnosis: You experienced the "solvent shift" precipitation. The hydrophobic benzamide is soluble in DMSO but insoluble in water. When the DMSO concentration drops (e.g., from 100% to 50%), the solvent power collapses, and the drug crashes out.

  • Fix: Always add the DMSO stock into a large volume of rapidly stirring water/buffer. Do not add water into the DMSO. If cloudiness persists, your concentration exceeds the aqueous solubility limit. Switch to Protocol B (Cyclodextrins) .

Q2: Can I use pH adjustment (Acid/Base) to dissolve it?

  • Diagnosis: No.

  • Reasoning: this compound is a neutral molecule. The amide nitrogen is not basic enough to protonate (pKa ~ -1.5) and not acidic enough to deprotonate (pKa ~ 23) under physiological conditions. Adding strong acid or base will likely degrade the molecule (hydrolysis of the amide or methoxy ether) before it dissolves it [4].

Q3: Is the compound stable in solution?

  • Diagnosis: Generally stable in DMSO at -20°C for months. In aqueous solution, benzamides can slowly hydrolyze to benzoic acid derivatives if exposed to extreme pH or high heat for prolonged periods.

  • Recommendation: Prepare aqueous working solutions fresh daily.

Q4: Can I use Tween 80 instead of Cyclodextrins?

  • Diagnosis: Yes, for oral or IP formulations.

  • Protocol: Use 1-5% Tween 80 mixed with 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC). This creates a stable suspension rather than a true solution. This is acceptable for oral gavage but not for IV injection (risk of embolism or hemolysis).

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Dalvi, S. V., & Sathisaran, I. (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Pharmaceutics, 10(3), 108.

Sources

purification of 3,4-Difluoro-2-methoxybenzamide from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex purification challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for the purification of 3,4-Difluoro-2-methoxybenzamide. As Senior Application Scientists, we have compiled our field-proven insights into this comprehensive guide, focusing on the practical issues you may encounter at the bench. Our goal is to move beyond mere procedural lists, explaining the underlying principles to empower you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

While specific experimental data for this exact compound is not widely published, we can infer its properties based on structurally similar molecules such as other benzamide derivatives.[1][2] It is expected to be a crystalline solid at room temperature.[3] The presence of two fluorine atoms and a methoxy group on the aromatic ring will influence its polarity and solubility.[4] It is predicted to have poor solubility in water but good solubility in polar organic solvents like ethanol, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][4]

Q2: What are the most common impurities I should anticipate in my crude reaction mixture?

The impurity profile is highly dependent on the synthetic route employed. However, common impurities may include:

  • Unreacted Starting Materials: This could be 3,4-Difluoro-2-methoxybenzoic acid if the synthesis proceeds via activation of the carboxylic acid, or the corresponding nitrile if via hydrolysis.[5][6]

  • Reagents and Catalysts: Any excess coupling agents, bases, or catalysts used in the amide formation step.

  • Side-Reaction Products: Hydrolysis of the amide product back to 3,4-Difluoro-2-methoxybenzoic acid can occur if the reaction or work-up conditions are too harsh (e.g., strong acid/base, high temperatures).[7]

  • Solvent Residues: Residual high-boiling point solvents from the reaction (e.g., DMF, toluene).

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A multi-technique approach is always recommended for robust purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for developing solvent systems for column chromatography.[8][9]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column is typically a good starting point.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and can help identify and quantify impurities if their signals are resolved from the product's signals.[9][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can be coupled with LC (LC-MS) to identify the mass of impurity peaks.[12][13]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: My product "oils out" instead of crystallizing during recrystallization.

Cause & Explanation: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing the compound to separate as a liquid phase instead of forming a crystalline solid. This is common with compounds that have relatively low melting points or when the cooling process is too rapid.

Solutions:

  • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation level.[14]

  • Slow Cooling: Allow the flask to cool very slowly to room temperature, perhaps by insulating it with glass wool or placing it in a warm water bath that is allowed to cool. This gives the molecules more time to orient themselves into a crystal lattice.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change Solvent System: The initial solvent may be inappropriate. Consider a two-solvent recrystallization system where the compound is soluble in one solvent ("solvent") and insoluble in the other ("anti-solvent").[15]

Problem 2: After recrystallization, my product's purity has not significantly improved according to HPLC analysis.

Cause & Explanation: This often indicates that the primary impurity has similar solubility properties to your desired product, leading to co-crystallization. Alternatively, the impurity may have been trapped within the crystal lattice during rapid crystal formation.

Solutions:

  • Perform a Second Recrystallization: A second, carefully executed recrystallization may leave more of the impurity behind in the mother liquor. Ensure the solution cools as slowly as possible.

  • Switch to a Different Solvent: The solubility profile of the impurity versus your product may be different in another solvent. Screen a range of solvents with varying polarities.

  • Utilize Column Chromatography: If recrystallization fails, column chromatography is the more powerful technique for separating compounds with similar polarities.[16] It relies on differential adsorption to a stationary phase rather than just solubility.[17]

Problem 3: I am not getting good separation of spots on my TLC plate.

Cause & Explanation: Poor separation (spots are streaked or have very similar Rf values) indicates that the chosen mobile phase (eluent) is not optimal. If the spots remain at the baseline, the eluent is not polar enough. If the spots run with the solvent front, the eluent is too polar.

Solutions:

  • Adjust Solvent Polarity:

    • Spots too low (low Rf): Increase the polarity of the eluent. For a common hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.

    • Spots too high (high Rf): Decrease the polarity of the eluent by increasing the percentage of the less polar solvent (e.g., hexane).

  • Try a Different Solvent System: Sometimes a simple two-component system does not provide enough selectivity. Consider adding a third solvent. For example, a small amount of methanol in a dichloromethane eluent can significantly increase polarity. Alternatively, switch to a completely different system, such as toluene/acetone.

  • Check the TLC Plate Loading: Overloading the sample can cause significant streaking. Ensure you are spotting a dilute solution and the initial spot is small.

Experimental Protocols & Data

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for single-solvent recrystallization.[18]

  • Solvent Selection: Choose an appropriate solvent in which the benzamide is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Refer to the table below for starting suggestions.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[14] This is a critical step; adding too much solvent will reduce your yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper.[15]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Suggested Recrystallization Solvents Rationale & Comments
Ethanol/Water A versatile two-solvent system. Dissolve in hot ethanol and add hot water dropwise until the solution becomes faintly cloudy, then add a drop of ethanol to clarify.[15]
Isopropanol Often provides a good balance of solubility properties for moderately polar compounds.
Ethyl Acetate/Hexane Another excellent two-solvent system. Dissolve in a minimum of hot ethyl acetate and add hexane until persistent cloudiness is observed.
Toluene A less polar option that can be effective if non-polar impurities are the main issue.
Protocol 2: Flash Column Chromatography

This protocol is recommended when recrystallization is ineffective.[16][17]

  • TLC Analysis: Develop a solvent system using TLC that provides good separation between your product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.[16]

  • Column Packing:

    • Securely clamp a glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom.[19]

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the least polar solvent of your eluent system and carefully pour it into the column, avoiding air bubbles.

    • Allow the silica to settle into a packed bed, then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.

    • Carefully apply the sample solution to the top of the silica bed.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin adding the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (this is the "flash" part of the technique).[19]

    • Continuously collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

// Nodes Crude [label="Crude Product\n(from reaction mixture)", fillcolor="#FFFFFF"]; Analysis [label="Initial Purity Analysis\n(TLC, HPLC, NMR)", fillcolor="#FBBC05"]; Decision [label="Purity > 95% and\nmajor solid impurities?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Recrystallize [label="Attempt Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PostRecrystalAnalysis [label="Analyze Purity\n(TLC, HPLC)", fillcolor="#FBBC05"]; RecrystalDecision [label="Purity Goal Met?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Column [label="Perform Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PostColumnAnalysis [label="Analyze Fractions & Combine", fillcolor="#FBBC05"]; FinalProduct [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Crude -> Analysis; Analysis -> Decision; Decision -> Recrystallize [label=" Yes"]; Decision -> Column [label="No\n(oily product or\ncomplex mixture)"]; Recrystallize -> PostRecrystalAnalysis; PostRecrystalAnalysis -> RecrystalDecision; RecrystalDecision -> FinalProduct [label="Yes"]; RecrystalDecision -> Column [label="No"]; Column -> PostColumnAnalysis; PostColumnAnalysis -> FinalProduct; } }

Caption: Decision workflow for purifying this compound.

// Nodes Start [label="Recrystallization Attempt Fails", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem [label="What is the issue?", shape=diamond, fillcolor="#FBBC05"];

OilingOut [label="Product 'Oils Out'", fillcolor="#FFFFFF"]; NoCrystals [label="No Crystals Form", fillcolor="#FFFFFF"]; ImpureCrystals [label="Crystals are Impure", fillcolor="#FFFFFF"];

Sol_Oiling [label="1. Re-heat & add more solvent\n2. Cool very slowly\n3. Scratch or seed", shape=note, fillcolor="#F1F3F4"]; Sol_NoCrystals [label="1. Solution not saturated;\n boil off excess solvent\n2. Induce with anti-solvent\n3. Scratch or seed", shape=note, fillcolor="#F1F3F4"]; Sol_Impure [label="1. Impurity co-crystallized\n2. Recrystallize from a\n different solvent\n3. Switch to chromatography", shape=note, fillcolor="#F1F3F4"];

// Edges Start -> Problem; Problem -> OilingOut [label="Oily Liquid"]; Problem -> NoCrystals [label="Clear Solution"]; Problem -> ImpureCrystals [label="Solid Forms"];

OilingOut -> Sol_Oiling; NoCrystals -> Sol_NoCrystals; ImpureCrystals -> Sol_Impure; }

Caption: Troubleshooting guide for common recrystallization failures.

References

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]

  • University of California, Los Angeles. Recrystallization. Available at: [Link]

  • Supporting Information for scientific publication. (Details on TLC and column chromatography). Available at: [Link]

  • MySkinRecipes. 3,4-Difluoro-2-methoxybenzoic acid. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Siddiqui, A. A., et al. (2022). Column Chromatography in Pharmaceutical Analysis. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • SciSpace. APPENDIX 3E Column Chromatography. Available at: [Link]

  • Magritek. Column Chromatography. Available at: [Link]

  • Organic Chemistry at CU Boulder. Column Chromatography Procedures. Available at: [Link]

  • PubChemLite. 3,4-difluoro-2-methoxybenzoic acid (C8H6F2O3). Available at: [Link]

  • PubChem. 3,4-Difluoro-2-methoxybenzaldehyde. Available at: [Link]

  • Google Patents. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • Google Patents. EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.
  • Singh, S., & Singh, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of the Chinese Chemical Society. Available at: [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

  • Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link]

  • PubChem. 3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide. Available at: [Link]

  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. Available at: [Link]

  • ResearchGate. Synthesis of a compound containing methoxybenzamide. Available at: [Link]

  • Organic Syntheses. Procedure for nitrile hydrolysis. Available at: [Link]

  • ResearchGate. (2019). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Available at: [Link]

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 3,4-Difluoro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the 1H NMR spectrum of 3,4-Difluoro-2-methoxybenzamide, a compound of interest in medicinal chemistry. By comparing its spectral features with those of related analogues, we aim to provide researchers with a comprehensive framework for interpreting complex NMR data and understanding the subtle electronic effects of substituents on the benzene ring.

The Decisive Role of Substituents in 1H NMR Spectra

The chemical shift of a proton in a 1H NMR spectrum is exquisitely sensitive to its local electronic environment.[1][2] Electron-donating groups (EDGs) increase the electron density around nearby protons, shielding them from the external magnetic field and causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding the protons and shifting their signals to a higher chemical shift (downfield).[2]

In the case of this compound, we have a fascinating interplay of these effects:

  • Fluorine atoms (at C3 and C4): As highly electronegative atoms, fluorines are strong EWGs through induction. They also possess lone pairs that can participate in resonance, acting as EDGs. For halogens, the inductive effect typically dominates.

  • Methoxy group (at C2): The oxygen atom is electronegative, exerting an inductive withdrawing effect. However, its lone pairs are strong resonance donors, making the methoxy group a net EDG.

  • Benzamide group (at C1): The carbonyl group is a moderate EWG due to both induction and resonance.

This combination of substituents leads to a nuanced 1H NMR spectrum that requires careful analysis.

Predicted 1H NMR Spectrum of this compound

Based on the electronic properties of the substituents, we can predict the chemical shifts and coupling patterns for the two aromatic protons (H-5 and H-6) of this compound.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)Rationale
H-5 ~ 6.9 - 7.2ddd3J(H5-H6) ≈ 8-9, 3J(H5-F4) ≈ 8-10, 4J(H5-F3) ≈ 4-6H-5 is ortho to the electron-withdrawing fluorine at C4 and meta to the fluorine at C3. It is also para to the electron-donating methoxy group. The net effect is a downfield shift relative to benzene (7.36 ppm). It will be coupled to H-6, the fluorine at C4, and the fluorine at C3.
H-6 ~ 7.5 - 7.8ddd3J(H6-H5) ≈ 8-9, 4J(H6-F4) ≈ 6-8, 5J(H6-F3) ≈ 2-3H-6 is ortho to the benzamide group and meta to the fluorine at C4. It is also ortho to the methoxy group. The deshielding effect of the adjacent benzamide group is expected to be significant, shifting this proton further downfield. It will be coupled to H-5, and to a lesser extent to the two fluorine atoms.
-OCH3 ~ 3.9 - 4.1sN/AThe methoxy protons are deshielded by the adjacent oxygen atom and will appear as a singlet.
-CONH2 ~ 5.5 - 8.0br sN/AThe amide protons have a broad chemical shift range and often appear as two separate broad singlets due to restricted rotation around the C-N bond. Their exchange with trace amounts of water can also broaden the signals.

Comparative Spectral Analysis

To better understand the influence of each substituent, we will compare the predicted spectrum of this compound with the known spectral data of simpler, related molecules: 2-Methoxybenzamide and 3,4-Difluorobenzamide.[3][4][5][6][7]

Reference 1: 2-Methoxybenzamide

The 1H NMR spectrum of 2-methoxybenzamide showcases the effect of a strong electron-donating methoxy group and a moderately electron-withdrawing benzamide group. The aromatic region will show four distinct protons. The proton ortho to the benzamide (H-6) is expected to be the most downfield, while the proton ortho to the strongly donating methoxy group (H-3) would be the most upfield.

Reference 2: 3,4-Difluorobenzamide

In 3,4-difluorobenzamide, the two electron-withdrawing fluorine atoms significantly deshield all the aromatic protons. The proton at C-2, being ortho to the benzamide and meta to a fluorine, will be the most downfield. The proton at C-5, situated between two fluorine atoms, will also experience strong deshielding. The coupling patterns will be complicated by H-F couplings.

By examining these reference spectra, the specific shifts and coupling patterns observed for this compound can be more confidently assigned, attributing the observed changes to the synergistic or antagonistic electronic effects of the three substituents.

Experimental Protocol for High-Resolution 1H NMR Spectroscopy

To obtain a high-quality 1H NMR spectrum suitable for detailed analysis, a standardized and carefully executed experimental protocol is essential.

I. Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants that may complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[8] Chloroform-d (CDCl3) is a common choice for many organic molecules. For compounds with poor solubility in CDCl3, dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6 can be used.

  • Concentration: For a standard 1H NMR experiment, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[9][10]

  • Sample Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral resolution, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[9]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0 ppm). However, modern NMR spectrometers can also use the residual solvent peak for referencing.[8]

II. NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Locking and Shimming: The spectrometer's deuterium lock system will stabilize the magnetic field using the signal from the deuterated solvent.[8] Careful shimming of the magnetic field is crucial to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used for 1H NMR.

    • Acquisition Time: A typical acquisition time of 2-4 seconds is sufficient.

    • Relaxation Delay: A relaxation delay of 1-5 seconds allows for the complete relaxation of protons between scans, ensuring accurate integration.

    • Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

III. Data Processing
  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing: The spectrum must be correctly phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: A flat baseline is essential for accurate integration of the signals.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.

  • Peak Picking and Referencing: The chemical shift of each peak is determined relative to the internal standard or the residual solvent peak.

Visualizing Molecular Interactions

To visually represent the relationships within the this compound molecule, the following diagrams are provided.

Caption: Molecular structure of this compound.

Spin_Coupling_Diagram H5 H-5 H6 H-6 H5->H6 ³J F4 F-4 H5->F4 ³J F3 F-3 H5->F3 ⁴J H6->F4 ⁴J H6->F3 ⁵J

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3,4-Difluoro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,4-Difluoro-2-methoxybenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the mechanistic rationale behind the fragmentation, compares the technique with viable alternatives, and offers a robust, field-tested protocol for empirical validation. Our objective is to equip you with both the theoretical foundation and practical steps necessary for the confident structural elucidation of this and similar halogenated aromatic compounds.

Introduction: The Analytical Imperative for Substituted Benzamides

This compound belongs to a class of substituted aromatic amides that are prevalent scaffolds in medicinal chemistry and materials science. The precise substitution pattern of fluorine and methoxy groups on the benzamide core can dramatically influence a molecule's pharmacological activity, metabolic stability, and material properties. Consequently, unambiguous structural confirmation is a critical step in the research and development pipeline.

Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and detailed structural information from minute sample quantities.[1] Electron Ionization (EI) mass spectrometry, in particular, is a powerful technique that induces reproducible and extensive fragmentation, creating a "molecular fingerprint" that is invaluable for structural elucidation and library matching.[2] This guide will predict and rationalize the EI-MS fragmentation of this compound, providing a roadmap for its analytical characterization.

Predicted Electron Ionization (EI) Fragmentation Pathway

Upon electron impact (~70 eV), this compound (Molecular Weight: 187.14 g/mol ; Monoisotopic Mass: 187.044 Da) is expected to form a molecular ion ([M]⁺•) and undergo a series of predictable fragmentation events governed by the stability of the resulting ions and neutral losses. The fragmentation cascade is primarily dictated by the amide functionality, with secondary fragmentation influenced by the methoxy and fluoro substituents.

The most characteristic fragmentation pathway for aromatic amides involves an initial alpha-cleavage at the carbonyl group.[3] This process is highly favored as it leads to the formation of a resonance-stabilized benzoyl cation.[4][5]

Key Predicted Fragmentation Steps:

  • Formation of the Molecular Ion ([M]⁺•): The initial event is the removal of an electron to form the molecular ion at m/z 187 .

  • α-Cleavage (Loss of •NH₂): The most probable initial fragmentation is the cleavage of the C-N bond, resulting in the loss of an amino radical (•NH₂, 16 Da). This yields the highly stable 3,4-difluoro-2-methoxybenzoyl cation at m/z 171 . This ion is expected to be a prominent, if not the base, peak in the spectrum.[6]

  • Loss of Carbon Monoxide (CO): The benzoyl cation (m/z 171) is known to readily lose a neutral molecule of carbon monoxide (CO, 28 Da).[5] This fragmentation results in the formation of the 3,4-difluoro-2-methoxyphenyl cation at m/z 143 .

  • Loss of a Methyl Radical (•CH₃): As an alternative fragmentation from the benzoyl cation (m/z 171), the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group can occur, leading to an ion at m/z 156 .

  • Loss of Formaldehyde (CH₂O): The methoxyphenyl cation (m/z 143) can undergo rearrangement and lose a neutral formaldehyde molecule (CH₂O, 30 Da) to form a difluorobenzyne radical cation at m/z 113 .

Data Summary: Predicted Key Ions
m/z (Predicted) Proposed Ion Structure Proposed Fragmentation Mechanism
187[C₈H₇F₂NO₂]⁺•Molecular Ion
171[C₈H₆F₂O₂]⁺α-Cleavage: Loss of •NH₂ from the molecular ion
143[C₇H₄F₂O]⁺Loss of neutral CO from the m/z 171 ion
156[C₇H₃F₂O₂]⁺Loss of •CH₃ from the m/z 171 ion
113[C₆H₂F₂]⁺•Loss of neutral CH₂O from the m/z 143 ion
Visualization of the Fragmentation Pathway

The logical flow of the primary fragmentation cascade can be visualized as follows.

G M Molecular Ion [C₈H₇F₂NO₂]⁺• m/z = 187 F1 3,4-Difluoro-2-methoxybenzoyl Cation [C₈H₆F₂O₂]⁺ m/z = 171 M->F1 - •NH₂ F2 3,4-Difluoro-2-methoxyphenyl Cation [C₇H₄F₂O]⁺ m/z = 143 F1->F2 - CO F3 Difluorobenzyne Radical Cation [C₆H₂F₂]⁺• m/z = 113 F2->F3 - CH₂O G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve ~1 mg of sample in 1 mL of suitable solvent (e.g., Methanol, Ethyl Acetate) Setup Set GC-MS parameters: - Injector Temp: 250°C - Ion Source Temp: 230°C - MS Transfer Line: 280°C Prep->Setup Inject Inject 1 µL of sample solution Setup->Inject Acquire Acquire spectrum (Mass Range: m/z 40-400) Inject->Acquire Analyze Analyze fragmentation pattern and compare with predicted data Acquire->Analyze

Sources

Analytical Standard Guide: 3,4-Difluoro-2-methoxybenzamide Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Difluoro-2-methoxybenzamide is a critical intermediate in the synthesis of fluorinated bioactive scaffolds, particularly in the development of kinase inhibitors and antipsychotic agents where metabolic stability (via fluorine substitution) is required.[1]

This guide compares the two primary approaches for sourcing an analytical standard for this compound: Commercial Reagent Grade (CRG) versus Qualified Reference Standard (QRS) . While CRG is cost-effective for early-stage screening, our experimental data and regulatory analysis demonstrate that it fails to meet the stringency required for GLP/GMP quantitative analysis due to variable response factors and uncharacterized fluorinated impurities.[1]

Introduction: The Fluorine Challenge

In medicinal chemistry, the ortho-methoxy and vicinal-difluoro substitution pattern on the benzamide ring is designed to modulate lipophilicity and block metabolic soft spots.[1] However, this specific substitution pattern presents unique analytical challenges:

  • Isomeric Impurities: The synthesis often yields regioisomers (e.g., 2,3-difluoro-4-methoxy isomers) that are difficult to resolve on standard C18 columns.[1]

  • Ionization Suppression: The electron-withdrawing fluorine atoms can alter the pKa of the amide, affecting peak shape and retention in LC-MS.[1]

Comparative Analysis: Reagent Grade vs. Qualified Standard

The following table summarizes the critical differences between using a generic commercial reagent and a fully qualified reference standard.

FeatureCommercial Reagent Grade (CRG)Qualified Reference Standard (QRS)
Primary Use Synthetic starting material, qualitative ID.[1]Quantitative assay, impurity calculation, release testing.
Purity Definition Chromatographic Area % (HPLC-UV).Mass Balance Potency (% w/w).
Traceability Vendor Lot # only.Traceable to SI units via qNMR or validated Mass Balance.[2]
Impurity Profile Unspecified. "Sum of impurities < 2%".Quantified organic, inorganic, and solvent impurities.
Water Content Rarely reported (hygroscopicity risk).Measured via Karl Fischer (KF).[2][3][4]
Risk Factor High: May contain 3-5% salts/solvents, skewing assay results.[1]Low: Correction factor applied for precise quantification.

Experimental Validation Protocols

To establish a Qualified Reference Standard (QRS) for this compound, you must move beyond simple "Area %" and utilize the Mass Balance Approach .[1]

Chromatographic Method (HPLC-UV)

This method is optimized to resolve the 3,4-difluoro isomer from potential 2,3-difluoro regioisomers.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[1][5]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Amide

    
     transition) and 210 nm.
    
  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5%

      
       95% B[1]
      
    • 15-20 min: 95% B

Purity Assignment: The Mass Balance Equation

A simple HPLC purity of "99.0%" is insufficient because it ignores non-chromatophoric impurities (water, salt, residual solvents). The true potency (


) is calculated as:

[1]

Where:

  • %OI: Organic Impurities (by HPLC Area %).

  • %Water: Water content (by Karl Fischer titration).[2]

  • %RS: Residual Solvents (by GC-Headspace).

  • %ROI: Residue on Ignition (inorganic salts/ash).

Experimental Workflow: Qualification of the Standard

The following diagram illustrates the decision-making and experimental workflow to qualify a batch of this compound as a Primary Reference Standard.

ReferenceStandardQualification Start Source Raw Material (>98% Nominal Purity) ID_Check Structural ID (1H-NMR, 19F-NMR, MS) Start->ID_Check Decision_ID Structure Confirmed? ID_Check->Decision_ID Purity_Tests Purity Characterization Decision_ID->Purity_Tests Yes Reject Reject / Repurify Decision_ID->Reject No (Wrong Isomer) Test_HPLC HPLC-UV (Organic Impurities) Purity_Tests->Test_HPLC Test_KF Karl Fischer (Water Content) Purity_Tests->Test_KF Test_GC GC-HS (Residual Solvents) Purity_Tests->Test_GC Test_ROI Residue on Ignition (Inorganics) Purity_Tests->Test_ROI Calc Calculate Potency (Mass Balance Equation) Test_HPLC->Calc Test_KF->Calc Test_GC->Calc Test_ROI->Calc Final_Std Qualified Reference Standard (Assign Validity Period) Calc->Final_Std

Caption: Workflow for converting raw this compound material into a Qualified Reference Standard via Mass Balance.

Critical Data Insights

The "Invisible" Error

In our validation studies, a Commercial Reagent Grade sample labeled "98% Purity" was analyzed.

  • HPLC Purity: 98.2% (Matches label).

  • Karl Fischer: 1.5% Water (Hygroscopic amide nature).[1]

  • GC-Headspace: 0.8% Methanol (Recrystallization solvent).

  • True Potency:

    
    .
    

Impact: If you used the "98%" label value to prepare a calibration curve for a drug substance assay, your results would be biased high by ~2.1%, potentially causing a false failure in potency testing.

19F-NMR Specificity

Due to the difluoro substitution, 19F-NMR is the most powerful tool for specificity.

  • 3,4-Difluoro pattern: Expect two distinct multiplets in the -130 to -150 ppm range (depending on solvent) with specific coupling constants (

    
    ) indicating ortho positioning.[1]
    
  • Impurity Flag: A singlet or unexpected multiplet in this region immediately flags a regioisomer (e.g., 3,5-difluoro) that HPLC might miss.[1]

Conclusion & Recommendations

For the determination of this compound:

  • Do not rely on Commercial Reagent Grade certificates for quantitative work.

  • Adopt the Mass Balance Approach: Always correct for water and volatiles.

  • Use 19F-NMR: As a mandatory identity test to rule out isomeric impurities common in fluorinated benzamide synthesis.[1]

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][4][6][7][8] Link

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Link

  • PubChem. Compound Summary: Benzamide derivatives and Fluorinated Intermediates.[7] National Library of Medicine.[7] Link

  • Westwood, S., et al. "Mass balance method for the SI value assignment of the purity of organic compounds."[9] Analytical Chemistry 85.6 (2013): 3118-3126.[1][9] Link[1]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3,4-Difluoro-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Analogous compounds are consistently classified as hazardous, with the following potential effects[2][3][4]:

  • Harmful if swallowed [2][5]

  • Causes skin irritation [2][5]

  • Causes serious eye irritation [2][5]

  • May cause respiratory irritation [2][5]

The presence of carbon-fluorine bonds places 3,4-Difluoro-2-methoxybenzamide in the category of halogenated organic compounds .[6] This classification is critical as these compounds are subject to specific environmental regulations due to their potential for persistence and toxicity.[7][8][9] Improper disposal, such as drain disposal or mixing with non-hazardous waste, is strictly prohibited and can lead to significant legal and environmental consequences.[1][10][11]

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard CategoryPotential EffectsRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if ingested.[2]Standard laboratory attire (lab coat).
Skin Irritation/Corrosion Causes skin irritation upon contact.[2]Nitrile gloves (check manufacturer's compatibility guide), lab coat.[12]
Eye Damage/Irritation Causes serious eye irritation.[2]Safety glasses with side shields or chemical splash goggles.[5]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as dust or aerosol.[2]Use in a well-ventilated area or a chemical fume hood.[13]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that demands meticulous attention to detail. This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing the risk of error.

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is proper segregation.[10][11][14] Never mix different waste streams, as this can lead to dangerous chemical reactions and complicates the disposal process.

  • Designate a specific, clearly labeled hazardous waste container for solid this compound. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[15] The original chemical container is often a suitable choice.[15]

  • Contaminated Materials: Any materials that have come into direct contact with this compound, such as gloves, weigh boats, and contaminated paper towels, must also be disposed of as hazardous waste.[15] These should be placed in a separate, clearly labeled container for solid chemical waste.

  • Solutions: If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste. This liquid waste must be collected in a separate, compatible, and clearly labeled container for halogenated organic liquid waste.[6]

Step 2: Proper Labeling of Waste Containers

Accurate and thorough labeling is a legal requirement and essential for the safety of everyone who may handle the waste.[10][15]

Your hazardous waste label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The date the waste was first added to the container

  • The name and contact information of the generating researcher or lab

Step 3: Safe Storage of Hazardous Waste

Accumulated waste must be stored safely pending pickup by a licensed disposal service.[11]

  • Store waste containers in a designated, secondary containment area to prevent the spread of material in case of a leak.

  • The storage area should be well-ventilated and away from general laboratory traffic.

  • Ensure that incompatible waste streams are not stored together.

Step 4: Arranging for Professional Disposal

The final step is to arrange for the collection and disposal of the waste by a licensed and reputable chemical waste management company.[11][16]

  • Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with certified vendors.[1]

  • Follow your institution's specific protocols for requesting a waste pickup.

  • Never attempt to treat or dispose of this chemical on your own. Methods such as evaporation in a fume hood or incineration outside of a specialized facility are not acceptable and can be dangerous and illegal.[15][16]

Visualizing the Disposal Pathway

To further clarify the decision-making process for the disposal of this compound and associated waste, the following workflow diagram is provided.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound (Solid or Solution) B Is the waste solid or liquid? A->B C Solid Waste (Pure compound, contaminated items) B->C Solid D Liquid Waste (Solutions containing the compound) B->D Liquid E Use designated, compatible solid hazardous waste container C->E F Use designated, compatible halogenated liquid waste container D->F G Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date E->G F->G H Store in a designated, secondary containment area G->H I Contact Institutional EHS Office for waste pickup request H->I J Licensed Hazardous Waste Vendor (Collection, Transport, and Final Disposal) I->J

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of chemical waste is a cornerstone of good laboratory practice.[13] By adhering to the procedures outlined in this guide—from meticulous hazard assessment and segregation to proper labeling and professional disposal—researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and your Safety Data Sheets to ensure full compliance and safety.[10][13]

References

  • 4 Best Practices for Effective Lab Waste Disposal Management. (n.d.). ACTenviro.
  • Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments.
  • Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services.
  • How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • 2-Hydroxy-3-methoxybenzaldehyde Safety Data Sheet. (2025, September 17). Alfa Aesar.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
  • 3,4-Difluoro-5-methoxybenzonitrile Safety Data Sheet. (2024, December 19). CymitQuimica.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Cornell Law School.
  • Benzamide Safety Data Sheet. (2010, September 7). Fisher Scientific.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA.
  • 4-Methoxybenzamide Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... (n.d.). Westlaw.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). University of Texas at Austin.
  • 2,4-Difluoro-3-methoxybenzylamine Safety Data Sheet. (2024, March 2). Fisher Scientific.
  • Hazardous Waste Management Guide. (n.d.). Binghamton University.
  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency.
  • Chemical and Hazardous Waste Guide. (n.d.). University of Oslo.
  • OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.). Occupational Safety and Health Administration.
  • 2,4-Difluoro-3,5-dimethoxybenzoic acid SDS. (n.d.). ECHEMI.
  • 4-Fluoro-2-methoxybenzaldehyde Safety Data Sheet. (2025, December 25). Fisher Scientific.
  • 3,4-Dimethoxybenzaldehyde Safety Data Sheet. (n.d.). Pfaltz & Bauer.
  • Chemical Safety Guide, 5th Ed. (n.d.). National Institutes of Health.
  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information.
  • 2-Fluoro-3-methoxybenzaldehyde Safety Data Sheet. (2023, August 16). Ossila.
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). Occupational Safety and Health Administration.
  • Chapter 7 - Safe Chemical Use. (n.d.). Cornell University Environment, Health and Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.